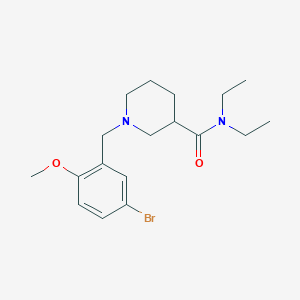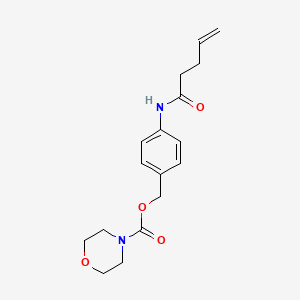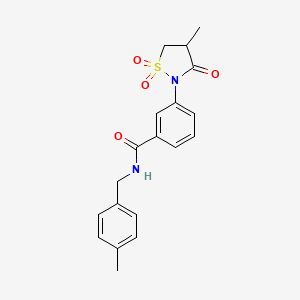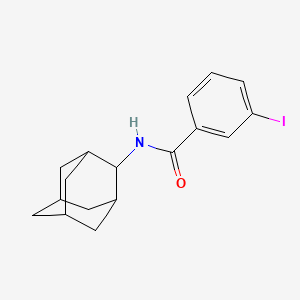![molecular formula C19H23FN2O2 B5119467 2-ethoxy-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5119467.png)
2-ethoxy-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol, also known as EFPM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. EFPM is a synthetic compound that belongs to the family of phenols and has a molecular formula of C21H26FNO2.
作用機序
2-ethoxy-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol exerts its biological effects by binding to specific sites on proteins in the body. It has been shown to interact with various receptors in the central nervous system, including serotonin receptors, dopamine receptors, and adrenergic receptors. This compound also inhibits the activity of enzymes involved in the production of inflammatory mediators, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have antidepressant effects by increasing the levels of neurotransmitters such as serotonin and dopamine in the brain.
実験室実験の利点と制限
2-ethoxy-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound is also highly stable, allowing it to be stored for extended periods without degradation. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and its biological effects are not fully understood. Additionally, this compound has not been extensively tested in humans, and its safety profile is not well established.
将来の方向性
There are several future directions for research on 2-ethoxy-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol. One potential area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another area of research is the investigation of this compound's potential use as an anti-cancer agent. Additionally, further research is needed to fully understand this compound's mechanism of action and its safety profile.
合成法
2-ethoxy-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol can be synthesized through a multistep process that involves the reaction of 2-ethoxyphenol with 4-(2-fluorophenyl)-1-piperazinecarboxaldehyde in the presence of a base. The resulting intermediate is then reduced using sodium borohydride to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
2-ethoxy-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been studied extensively for its potential applications in the field of medicine. It has been shown to have promising anti-inflammatory, anti-cancer, and anti-depressant properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
2-ethoxy-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-2-24-18-9-5-6-15(19(18)23)14-21-10-12-22(13-11-21)17-8-4-3-7-16(17)20/h3-9,23H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQQGQDFRBLGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5119392.png)
![3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B5119399.png)

![5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5119423.png)

![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119432.png)
![N~1~-allyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5119446.png)
![methyl (5-bromo-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5119459.png)


![ethyl 1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5119479.png)

![2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B5119484.png)